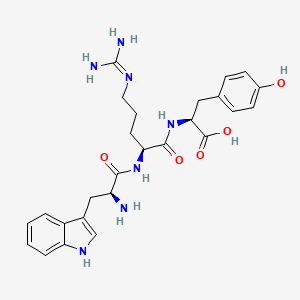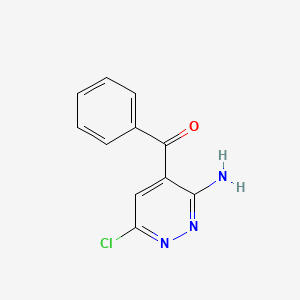
Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- is a compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have attracted significant attention in medicinal chemistry . The compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two adjacent nitrogen atoms. This structure is often associated with various biological activities, making it a valuable scaffold in drug design .
Métodos De Preparación
The synthesis of Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- typically involves the functionalization of the pyridazine ring. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups onto the pyridazine ring .
Aplicaciones Científicas De Investigación
Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- can be compared with other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide.
These compounds share the pyridazine ring structure but differ in their specific functional groups and biological activities. Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties .
Propiedades
Número CAS |
145355-23-3 |
|---|---|
Fórmula molecular |
C11H8ClN3O |
Peso molecular |
233.65 g/mol |
Nombre IUPAC |
(3-amino-6-chloropyridazin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C11H8ClN3O/c12-9-6-8(11(13)15-14-9)10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,15) |
Clave InChI |
NCDGVQNQAILISE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC(=NN=C2N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


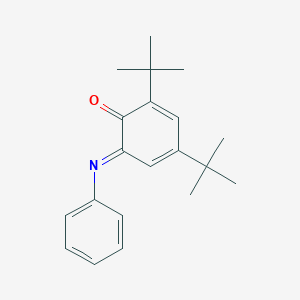
![1-[(Prop-1-en-1-yl)oxy]decane](/img/structure/B15161951.png)
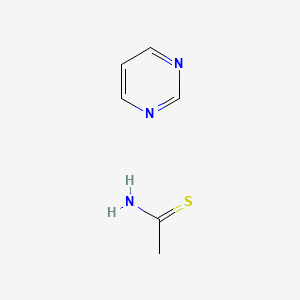

![6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline](/img/structure/B15161962.png)

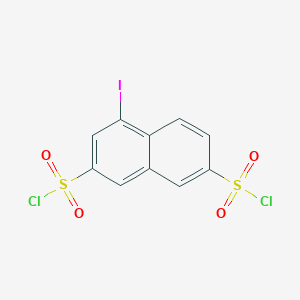
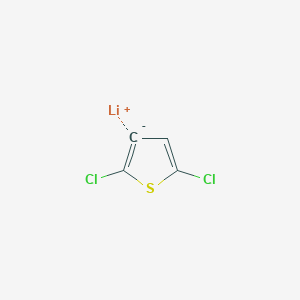
![3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15161981.png)
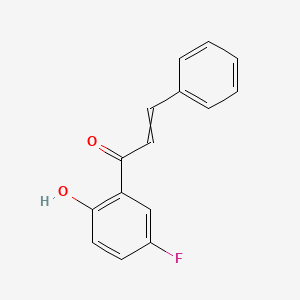
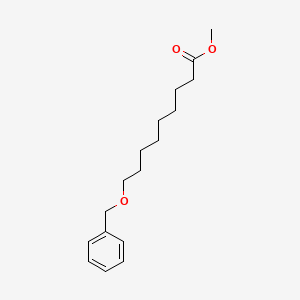
![([1,1'-Biphenyl]-4,4'-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}](/img/structure/B15161997.png)
